molecular formula C28H25Br3 B13737772 (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane

(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane

Cat. No.: B13737772
M. Wt: 601.2 g/mol
InChI Key: BDXHVDHTRYPMMX-UHFFFAOYSA-N
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Description

(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is a brominated adamantane derivative featuring three 4-bromophenyl groups symmetrically attached to the 1,3,5 positions of the adamantane core. The adamantane core provides a rigid, three-dimensional scaffold, while the bromophenyl substituents introduce steric bulk and electronic effects critical for applications in covalent organic frameworks (COFs) and sensors .

Properties

Molecular Formula

C28H25Br3

Molecular Weight

601.2 g/mol

IUPAC Name

1,3,5-tris(4-bromophenyl)adamantane

InChI

InChI=1S/C28H25Br3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18H2

InChI Key

BDXHVDHTRYPMMX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane, which is a commercially available compound.

    Bromination: The adamantane core is brominated at the 1, 3, and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated adamantane is then subjected to a coupling reaction with 4-bromophenyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the brominated adamantane reacts with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenyl rings can undergo oxidation to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction of bromine atoms.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution for oxidation of phenyl rings.

Major Products Formed

    Substitution: Formation of substituted phenyladamantane derivatives.

    Reduction: Formation of hydrogenated phenyladamantane derivatives.

    Oxidation: Formation of phenol or quinone derivatives.

Scientific Research Applications

(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.

    Medicine: Explored for its potential as a drug candidate or drug delivery system, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid and stable framework, while the 4-bromophenyl groups can engage in specific interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Substituents Molecular Weight (g/mol) Key Applications References
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane Adamantane 3 × 4-bromophenyl ~607.22 (calculated) Frameworks, sensors (inferred)
1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA) Adamantane 4 × 4-bromophenyl ~760.20 (calculated) Fluorescence sensors (AdaPOF)
1,3,5-Tris(4-bromophenyl)benzene (TBB) Benzene 3 × 4-bromophenyl ~469.94 (calculated) Anion sensing
4,4',4''-((1S,3S,5S)-Adamantane-triyl)trianiline Adamantane 3 × 4-aminophenyl 409.57 COFs
1,3,5-Tris(4-cyanophenyl)adamantane Adamantane 3 × 4-cyanophenyl ~469.34 (calculated) CTFs

Research Findings and Implications

  • Symmetry and Porosity : Adamantane derivatives with bromophenyl groups (e.g., TBPA) form more rigid and porous frameworks than benzene-based analogs, making them superior for gas storage or catalysis .
  • Electronic Effects: Bromine’s moderate electronegativity balances steric bulk and electronic effects, whereas cyano or amino groups prioritize charge transport or reversible bonding .
  • Sensor Performance : Adamantane’s 3D structure enhances analyte interaction in fluorescence sensors compared to planar TBB, though TBB’s lower molecular weight improves solubility .

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